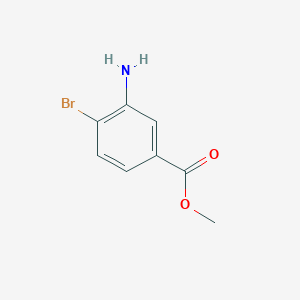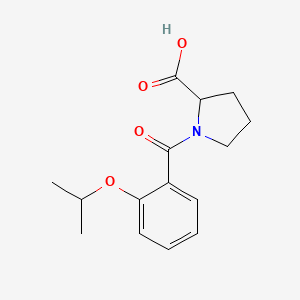
1-Aminociclohexano-1-carboxilato de metilo
Descripción general
Descripción
“Methyl 1-aminocyclohexane-1-carboxylate” is an amino acid compound that can be used as a biochemical reagent . It has a CAS Number of 4507-57-7 and a molecular weight of 157.21 .
Synthesis Analysis
“Methyl 1-aminocyclohexanecarboxylate” was synthesized from methanol and 1-amino-1-cyclohexylcarboxylate with a yield of about 88% .Molecular Structure Analysis
The molecular formula of “Methyl 1-aminocyclohexane-1-carboxylate” is C8H15NO2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Regulación del crecimiento de las plantas
1-Aminociclohexano-1-carboxilato de metilo: se ha identificado como un nuevo agonista del etileno, lo que significa que puede mejorar las respuestas relacionadas con el etileno en las plantas . Esto incluye la promoción del desarrollo de pelos radicales, la aceleración de la maduración de los frutos y la inducción de la senescencia de las hojas. Su papel como un posible regulador del crecimiento de las plantas podría ser significativo en las industrias agrícolas y poscosecha.
Investigación sobre la biosíntesis de etileno
Este compuesto sirve como un análogo estructural de ACC, el precursor directo del etileno, y no afecta la actividad total de ACO en las plantas . Se utiliza para estudiar la regulación de los genes de biosíntesis de etileno, proporcionando información sobre la relación estructura-función-regulación de los compuestos asociados con la biosíntesis de etileno.
Nanoconstructos sintéticos
Los aminoácidos con conformación restringida como el This compound se utilizan en el diseño de nanoconstructos sintéticos . Estos constructos son módulos básicos que se pueden utilizar para crear motivos proteicos rediseñados, que tienen aplicaciones en nanotecnología y ciencia de materiales.
Síntesis orgánica
El compuesto se utiliza en síntesis orgánica, particularmente en la síntesis diastereoselectiva de cis-1,2-dialquenilciclopropanoles . Esta aplicación es crucial para crear moléculas orgánicas complejas con configuraciones estereoquímicas específicas.
Desarrollo agroquímico
La capacidad del This compound para actuar como un agonista del etileno sugiere usos potenciales en el desarrollo de agroquímicos . Estos podrían diseñarse para regular los procesos de las plantas, como el crecimiento, la fructificación y la respuesta al estrés, lo que lleva a mejores rendimientos de los cultivos y resistencia.
Conservación de frutas poscosecha
Como agonista del etileno, este compuesto podría utilizarse para controlar el proceso de maduración en frutas poscosecha . Esta aplicación es importante para extender la vida útil de las frutas y reducir las pérdidas poscosecha.
Aplicaciones en la industria floral
This compound: también puede encontrar aplicaciones en la industria floral, donde el control de los niveles de etileno es crucial para mantener la frescura de las flores cortadas .
Mecanismo De Acción
While the exact mechanism of action for “Methyl 1-aminocyclohexane-1-carboxylate” is not clear, it is known that its structural analog, 1-aminocyclopropane-1-carboxylate (ACC), is the direct precursor of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Safety and Hazards
“Methyl 1-aminocyclohexane-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
“Methyl 1-aminocyclohexane-1-carboxylate” and its analogs have potential applications in plant growth regulation. For example, methyl 1-aminocyclopropanecarboxylate (methyl-ACC), a structural analog of ACC, has been identified as an agonist of ethylene response in plants . Understanding the impact of ethylene and ACC in both the plant host and its associated bacterial community is key to the development of new strategies aimed at increased plant growth and protection .
Análisis Bioquímico
Biochemical Properties
Methyl 1-aminocyclohexane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 1-aminocyclopropane-1-carboxylate synthase, which catalyzes the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylate, a precursor in the ethylene biosynthesis pathway . Additionally, Methyl 1-aminocyclohexane-1-carboxylate can act as a substrate for amino acid transporters, facilitating its uptake into cells .
Cellular Effects
Methyl 1-aminocyclohexane-1-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways involved in cell growth and differentiation . Furthermore, Methyl 1-aminocyclohexane-1-carboxylate has been observed to alter gene expression patterns, leading to changes in the production of specific proteins . These effects on cellular metabolism can impact overall cell function and viability.
Molecular Mechanism
The molecular mechanism of Methyl 1-aminocyclohexane-1-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes and proteins, influencing their activity. For example, it has been found to inhibit the activity of certain enzymes involved in amino acid metabolism . Additionally, Methyl 1-aminocyclohexane-1-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-aminocyclohexane-1-carboxylate can change over time. Its stability and degradation are important factors to consider. Studies have shown that Methyl 1-aminocyclohexane-1-carboxylate is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolic activity over extended periods of exposure .
Dosage Effects in Animal Models
The effects of Methyl 1-aminocyclohexane-1-carboxylate vary with different dosages in animal models. At low doses, it has been found to have minimal impact on overall health and cellular function . At higher doses, toxic effects have been observed, including alterations in liver and kidney function . Threshold effects have also been reported, with certain dosages leading to significant changes in metabolic activity and gene expression . These findings highlight the importance of careful dosage consideration in experimental studies.
Metabolic Pathways
Methyl 1-aminocyclohexane-1-carboxylate is involved in several metabolic pathways. It can be metabolized through the transsulfuration pathway, leading to the synthesis of cysteine . Additionally, it can participate in the methionine cycle, contributing to the production of S-adenosylmethionine, a key methyl donor in cellular methylation reactions . These metabolic pathways are essential for maintaining cellular homeostasis and regulating various biochemical processes.
Transport and Distribution
The transport and distribution of Methyl 1-aminocyclohexane-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. One of the key transporters involved is the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of Methyl 1-aminocyclohexane-1-carboxylate into cells . Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and mitochondria . This distribution is crucial for its biochemical activity and overall cellular effects.
Subcellular Localization
Methyl 1-aminocyclohexane-1-carboxylate is localized in specific subcellular compartments, which can influence its activity and function. Studies have shown that it is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported to the mitochondria, where it may play a role in regulating mitochondrial function and energy metabolism . The subcellular localization of Methyl 1-aminocyclohexane-1-carboxylate is an important factor in understanding its overall biochemical effects.
Propiedades
IUPAC Name |
methyl 1-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDTUMQGDPZWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398763 | |
| Record name | Methyl 1-aminocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4507-57-7 | |
| Record name | Methyl 1-aminocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-aminocyclohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)






![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)



![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)


